

Application Notes: Proteomic Approaches for the Analysis of Protein Tyrosine Nitration

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Compound of Interest		
Compound Name:	3-Nitro-L-tyrosine	
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Introduction

Protein tyrosine nitration is a post-translational modification (PTM) where a nitro group (-NO2) is added to one of the two ortho positions of the phenolic ring of a tyrosine residue, forming 3-nitrotyrosine (3-NT).[1] This modification occurs under conditions of "nitrative stress," an imbalance where the production of reactive nitrogen species (RNS) overwhelms the cell's antioxidant capacity.[2] A primary mechanism involves the reaction of nitric oxide (NO) with superoxide to form the potent nitrating agent peroxynitrite (ONOO⁻).[2][3]

The addition of a bulky, electron-withdrawing nitro group can significantly alter a protein's structure and function, potentially leading to a gain or loss of enzymatic activity, changes in protein-protein interactions, and effects on phosphorylation signaling.[1][4] Consequently, protein nitration has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][5][6]

Analyzing protein tyrosine nitration presents significant challenges due to its low stoichiometry and the substoichiometric levels of nitrated proteins in biological samples.[2][7] This necessitates highly sensitive and specific proteomic workflows, typically involving enrichment strategies coupled with advanced mass spectrometry techniques.[7] These "nitroproteomics" approaches are crucial for identifying specific nitration sites, quantifying their abundance, and understanding their functional consequences in health and disease.[4]

Experimental Workflows & Methodologies



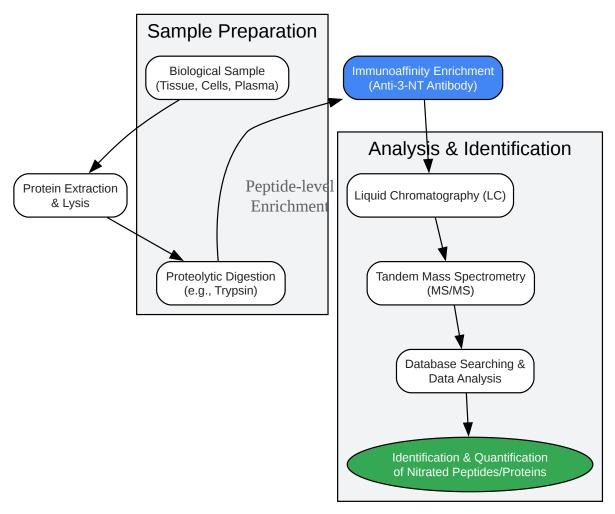
Methodological & Application

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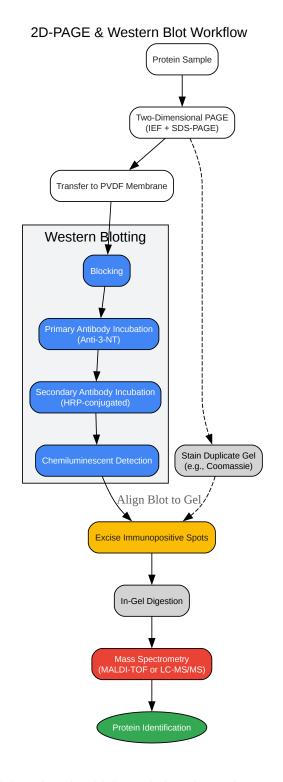
The successful identification and quantification of nitrated proteins from complex biological samples relies on a multi-step workflow. The two primary strategies involve either enrichment at the protein level or, more commonly, at the peptide level after proteolytic digestion.



General Workflow for Nitroproteomics Analysis







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